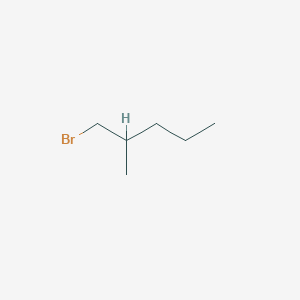

1-Bromo-2-methylpentane

Beschreibung

Significance as a Foundational Alkyl Halide

Alkyl halides are a cornerstone class of organic compounds, primarily due to the polar nature of their carbon-halogen bond. libretexts.orgijrpr.com In 1-bromo-2-methylpentane, the high electronegativity of the bromine atom relative to carbon creates a polarized bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity makes it a classic substrate for studying fundamental organic reactions. ijrpr.commsu.edu

As a primary alkyl halide, this compound is a key model for illustrating nucleophilic substitution and elimination reactions. smolecule.com It readily undergoes Sₙ2 (Substitution Nucleophilic Bimolecular) reactions, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. chemist.sgechemi.com This process is fundamental to creating new bonds and introducing different functional groups. For instance, reaction with sodium hydroxide (B78521) results in the formation of 2-methyl-1-pentanol (B47364). chegg.compearson.com

The compound also participates in elimination reactions, typically following the E2 (Elimination Bimolecular) mechanism, especially in the presence of a strong, bulky base. This reaction involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of an alkene, a critical building block in further synthetic processes. smolecule.com The study of these competing reaction pathways (substitution vs. elimination) using substrates like this compound is a foundational topic in organic chemistry education and research. smolecule.comchegg.com

Relevance as a Precursor in Complex Molecular Architectures

The utility of this compound extends beyond academic studies into its role as a versatile building block for constructing more complex molecules. smolecule.comijrpr.comnumberanalytics.com Its ability to undergo functional group transformations makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including those with applications in the pharmaceutical, agrochemical, and polymer industries. ontosight.ai

One common synthetic application is its conversion into other functionalized molecules. Through an E2 elimination reaction, it can be transformed into alkenes such as 2-methyl-2-pentene (B165383). This alkene can then undergo hydration to produce tertiary alcohols like 2-methyl-2-pentanol (B124083), demonstrating a multi-step synthetic pathway. brainly.comchegg.com

Furthermore, this compound is a suitable precursor for organometallic reagents, such as Grignard reagents. These reagents are powerful nucleophiles used to form new carbon-carbon bonds, a crucial step in building the carbon skeletons of complex target molecules. pearson.com Modern cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, can also utilize alkyl bromides like this compound to form new carbon-carbon bonds with various organic partners, catalyzed by palladium complexes. smolecule.com

Historical Context and Early Research Milestones

While specific historical milestones for this compound are not widely documented, its history is intertwined with the broader development of physical organic chemistry in the 20th century. Research on alkyl halides was central to establishing the foundational principles of reaction mechanisms, particularly the concepts of nucleophilic substitution and elimination.

Early mechanistic studies focused on understanding how the structure of the alkyl group—primary, secondary, or tertiary—and the nature of the halogen influenced reaction rates and outcomes. msu.edu Compounds like this compound served as important substrates in these investigations, helping to unravel the details of the Sₙ1 and Sₙ2 pathways. The steric hindrance provided by the methyl group at the second carbon, for example, influences the rate of Sₙ2 reactions compared to a straight-chain analogue like 1-bromopentane. These early studies provided the empirical data that led to the formulation of the core theories that are still taught and used today.

The synthesis of such compounds was also a focus, with early methods including the free-radical bromination of alkanes or the conversion of alcohols using hydrogen halides. ontosight.ai These foundational synthetic methods paved the way for the use of alkyl halides as reliable intermediates in more ambitious synthetic projects.

Overview of Contemporary Research Directions

Contemporary research involving alkyl halides like this compound continues to evolve, with a focus on developing more efficient, selective, and environmentally sustainable synthetic methods. numberanalytics.comnumberanalytics.com While this specific compound is often used as a standard reagent, the broader research trends impact its synthesis and application.

One area of active research is the development of novel catalytic systems. This includes exploring photocatalytic methods that use visible light to achieve C-H bromination, potentially reducing the reliance on harsh reagents or UV light. Biocatalytic approaches using engineered enzymes are also being investigated for their potential to perform highly selective halogenation reactions.

In the realm of applications, alkyl halides remain indispensable tools in the synthesis of complex molecules. numberanalytics.com The ongoing development of new cross-coupling reactions and other transformations continually expands the synthetic chemist's toolbox, allowing for the more efficient construction of molecules for materials science and medicinal chemistry. ijrpr.com Additionally, as a volatile organic compound, this compound is included in advanced analytical methods for environmental monitoring, contributing to our understanding of atmospheric chemistry. shimadzu.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br | ontosight.ai |

| Molecular Weight | 165.07 g/mol | |

| Boiling Point | 135-140 °C | ontosight.ai |

| Melting Point | -50 °C | ontosight.ai |

| Density | 1.26 g/cm³ | ontosight.ai |

| Solubility | Insoluble in water; Soluble in organic solvents. | ontosight.ai |

| Flash Point | 45 °C | ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYMWZIKZUHBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871348 | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-33-2 | |

| Record name | 1-Bromo-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Methylpentane

Established Synthetic Routes

Free Radical Bromination from 2-Methylpentane (B89812)

Free radical bromination of alkanes like 2-methylpentane offers a direct method for C-H bond functionalization. libretexts.orgnumberanalytics.com This process proceeds via a radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org

The initiation of the reaction requires the formation of bromine radicals (Br•). byjus.com This is typically achieved by the homolytic cleavage of a bromine molecule (Br₂). numberanalytics.com This bond breaking is not spontaneous and requires an external energy source, such as ultraviolet (UV) light or heat. libretexts.orglumenlearning.com Alternatively, radical initiators like peroxides can be used to facilitate the formation of radicals at lower temperatures. lumenlearning.comchemistrysteps.com

Common Radical Initiators:

| Initiator | Conditions |

| UV Light | Photochemical induction |

| Heat | Thermal induction |

| Peroxides (e.g., Benzoyl Peroxide) | Chemical induction |

Once bromine radicals are generated, the propagation phase of the chain reaction begins. lumenlearning.com A bromine radical abstracts a hydrogen atom from 2-methylpentane to form hydrogen bromide (HBr) and a 2-methylpentyl radical. byjus.com This newly formed alkyl radical then reacts with a molecule of Br₂ to yield a brominated product and another bromine radical, which continues the chain. byjus.com

The regioselectivity of free radical bromination is a critical consideration. While multiple constitutional isomers can be formed, bromination shows a significant preference for the substitution of hydrogen atoms on the most substituted carbon atom. This is due to the relative stability of the resulting free radicals (tertiary > secondary > primary). In the case of 2-methylpentane, this would lead to a mixture of products, with the major product being the one resulting from the most stable radical intermediate. However, to obtain 1-bromo-2-methylpentane, conditions must be optimized to favor substitution at the primary carbon.

The chain reaction is terminated when two radical species combine. youtube.com This can occur in several ways, including the combination of two bromine radicals to reform Br₂, a bromine radical with a 2-methylpentyl radical to form a bromoalkane, or two 2-methylpentyl radicals to form a larger alkane. byjus.com These termination steps lead to the formation of byproducts. byjus.com

Possible Termination Reactions:

| Reacting Radicals | Product |

| Br• + Br• | Br₂ |

| 2-methylpentyl• + Br• | This compound (and other isomers) |

| 2-methylpentyl• + 2-methylpentyl• | Dodecane isomers |

Hydrobromination Strategies

Hydrobromination of an appropriate alkene is a common and effective method for preparing alkyl bromides. To synthesize this compound specifically, an anti-Markovnikov addition of hydrogen bromide (HBr) to 2-methyl-1-pentene (B165372) is required.

Under normal conditions, the electrophilic addition of HBr to an alkene follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond. vaia.com However, in the presence of peroxides or under UV irradiation, the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. rsc.orgpwvas.orglibretexts.org This "peroxide effect" is crucial for directing the bromine to the terminal carbon of 2-methyl-1-pentene. rsc.orgjove.com

The mechanism involves the initial formation of a bromine radical from HBr, which then adds to the alkene at the less substituted carbon to form the more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield this compound and regenerate a bromine radical.

Nucleophilic Substitution Approaches

Another synthetic route to this compound involves nucleophilic substitution reactions. masterorganicchemistry.com This method typically starts with an alcohol, specifically 2-methylpentan-1-ol. The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a better one.

One common strategy is to react the alcohol with a strong acid like hydrobromic acid (HBr). The acid protonates the hydroxyl group, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule in an S(_N)2 reaction to form this compound. echemi.com

Alternatively, the alcohol can be converted to a tosylate, which is an excellent leaving group. Treatment of 2-methylpentan-1-ol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields 2-methylpentyl tosylate. Subsequent reaction with a bromide salt, such as sodium bromide (NaBr), in a suitable solvent like acetone, results in the displacement of the tosylate group by the bromide ion to give the desired product. quizlet.com

Advanced and Emerging Synthesis Techniques

The synthesis of haloalkanes is undergoing a significant transformation, driven by the development of advanced methodologies that offer milder reaction conditions and enhanced control over product formation. For this compound, this evolution is marked by the exploration of photocatalysis and biocatalysis, which aim to overcome the selectivity challenges inherent in functionalizing a branched alkane like 2-methylpentane.

Photocatalytic Bromination Systems

Photocatalytic C–H functionalization has emerged as a powerful strategy for the direct conversion of unactivated alkanes into valuable alkyl bromides. nih.gov These methods utilize light energy to generate highly reactive radical species under ambient temperatures, providing an alternative to classical radical reactions that often require high temperatures and stoichiometric initiators. mdpi.com The primary challenge in synthesizing this compound from 2-methylpentane via these methods is overcoming the intrinsic reactivity preference of C–H bonds, which typically follows the order: tertiary > secondary > primary. libretexts.orgmsu.edu Consequently, radical bromination tends to favor the formation of 2-bromo-2-methylpentane. infinitylearn.comvedantu.comyoutube.com

A variety of photocatalysts, including organic dyes and metal complexes, have been employed for the bromination of aliphatic C–H bonds. mdpi.com Eosin Y, an inexpensive organic dye, is a commonly used organophotoredox catalyst. mdpi.comrsc.org In a typical system, Eosin Y, upon irradiation with visible light, can activate a bromine source like carbon tetrabromide (CBr₄) in the presence of an additive such as morpholine (B109124). mdpi.comrsc.org The process involves the photoexcited catalyst reducing CBr₄ to generate a tribromomethyl radical (•CBr₃). This radical then abstracts a hydrogen atom from morpholine to form an aminyl radical, which is the key species that abstracts a hydrogen atom from the alkane substrate. The resulting alkyl radical reacts with CBr₄ to yield the brominated product. rsc.org While this method has shown success with various alkanes, achieving high yields and selectivities for the primary bromide of a branched alkane remains a significant hurdle. rsc.org

Other systems utilize different catalysts and bromine sources. For instance, the combination of a photocatalyst with N-bromoamides has been reported for the site-selective bromination of unactivated aliphatic C–H bonds. researchgate.netacs.orgnih.gov These reactions proceed in useful chemical yields at room temperature using simple household lamp irradiation. researchgate.net

Table 1: Examples of Visible-Light Photocatalytic Bromination Systems for Alkanes

| Photocatalyst | Bromine Source | Substrate Example | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Eosin Y | CBr₄ / Morpholine | Adamantane | 1-Bromoadamantane | 74% | mdpi.com |

| Eosin Y | CBr₄ / Morpholine | n-Heptane | 2-Bromoheptane, 3-Bromoheptane, 4-Bromoheptane | 76% (total) | mdpi.com |

| Li₂MnO₃ | Br₂ | n-Hexane | 2-Bromohexane, 3-Bromohexane | Good Yield | mdpi.comacs.org |

This table presents data from model systems to illustrate catalyst efficiency and is not specific to this compound synthesis.

Controlling the regioselectivity of C–H bromination is a central theme in modern organic synthesis. For the synthesis of this compound, the goal is to direct the reaction towards the least reactive primary C–H bonds of the methyl groups at positions 1 or 5. One strategy involves the use of sterically hindered hydrogen atom transfer (HAT) reagents. It has been demonstrated that bulky N-bromoamides under visible-light irradiation can exhibit unusual selectivity, favoring secondary C–H bonds over more reactive tertiary ones. rsc.orgresearchgate.net For example, the bromination of 2,5-dimethylhexane (B165582) using a bulky N-bromoamide showed a preference for the secondary C-H bonds over the tertiary ones. researchgate.net

While this represents a significant deviation from classical radical reactivity, achieving selectivity for primary C–H bonds is even more challenging. Research on the bromination of linear alkanes like n-hexane has shown that while internal secondary positions are favored, terminal functionalization is possible, albeit as a minor product. acs.org The development of directing groups or catalysts that can differentiate between the various C–H bonds in 2-methylpentane through steric or electronic effects is a key area of ongoing research to enhance the formation of the desired 1-bromo isomer.

Biocatalytic Approaches to Bromination

Biocatalysis offers a promising, environmentally benign alternative to traditional chemical synthesis. mdpi.com Halogenase enzymes, in particular, can catalyze the specific incorporation of halogen atoms into organic molecules under mild aqueous conditions. nih.govrsc.orgmdpi.com For the synthesis of this compound, the use of a halogenase could potentially provide unparalleled selectivity, including control over both regiochemistry and stereochemistry. nih.gov The most relevant class of enzymes for this transformation are the non-heme iron/α-ketoglutarate dependent halogenases, which are known to halogenate unactivated aliphatic carbons through a radical-based mechanism. frontiersin.orgnih.gov

The native substrate scope and selectivity of wild-type halogenases are often limited. mdpi.com However, modern protein engineering techniques, such as directed evolution and rational design, are powerful tools for tailoring enzymes to specific synthetic needs. nih.govrsc.org By modifying the amino acid sequence of a halogenase's active site, it is possible to alter its substrate specificity and regioselectivity. rsc.org

For a chiral molecule like this compound, biocatalysis holds the unique potential for enantioselective synthesis, producing either the (R) or (S) enantiomer with high purity. While the specific engineering of a halogenase for 2-methylpentane has not been detailed extensively, studies on other enzymes have demonstrated the feasibility of creating highly selective biocatalysts for challenging reactions. repec.orgnih.govnih.gov The process would involve creating a library of enzyme variants, screening them for activity and selectivity towards 2-methylpentane, and iteratively improving the best-performing candidates. This approach could, in principle, yield an enzyme capable of selectively producing (S)-1-bromo-2-methylpentane or its (R)-enantiomer. pearson.com

Despite the immense potential, several challenges currently hinder the industrial-scale application of biocatalytic halogenation. mdpi.comnih.gov A primary issue is the often low productivity and stability of halogenase enzymes under operational conditions. mdpi.com Many of these enzymes, particularly the flavin-dependent halogenases (FDHs), require a separate reductase enzyme and a constant supply of a cofactor like NAD(P)H for flavin regeneration, which adds complexity and cost to the process. nih.gov

Furthermore, expanding the substrate scope to accept non-natural small alkanes like 2-methylpentane and controlling the regioselectivity remain significant research hurdles. nih.gov The generation of the reactive halogenating species is often coupled with the substrate binding within the enzyme's active site, and achieving a perfect fit for a desired, non-native substrate requires extensive engineering. researchgate.net

Future prospects in the field are focused on overcoming these limitations through several strategies:

Discovery of Novel Enzymes: Mining genomic databases for new, more robust halogenases with unique specificities. rsc.org

Advanced Protein Engineering: Utilizing computational modeling and machine learning to guide the rational design and directed evolution of enzymes for improved stability, activity, and selectivity. rsc.org

Whole-Cell Biocatalysis: Using engineered microorganisms (e.g., E. coli) to produce the halogenase and regenerate cofactors in situ, creating a self-sustaining "brocoli" system for bromination. nih.gov

Chemoenzymatic Cascades: Combining the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts to create novel and efficient synthetic pathways. rsc.org

As these research areas advance, the biocatalytic synthesis of specific haloalkanes like this compound is expected to become an increasingly viable and powerful tool in chemical manufacturing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-2-methylpentane |

| 2-Methylpentane |

| Eosin Y |

| Carbon tetrabromide |

| Morpholine |

| Adamantane |

| 1-Bromoadamantane |

| n-Heptane |

| 2-Bromoheptane |

| 3-Bromoheptane |

| 4-Bromoheptane |

| n-Hexane |

| 2-Bromohexane |

| 3-Bromohexane |

| Bromocyclohexane |

| Cyclohexane |

| 2,5-dimethylhexane |

| (R)-1-bromo-2-methylpentane |

| (S)-1-bromo-2-methylpentane |

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale necessitates a shift from traditional batch processing to more efficient and controllable manufacturing methods. Key considerations involve reactor design and the fine-tuning of process parameters to maximize output and product quality while ensuring operational safety and sustainability.

Continuous-flow chemistry offers significant advantages over traditional batch methods for the industrial synthesis of this compound. amt.ukresearchgate.net A continuous-flow reactor typically involves pumping reagents through a tube or capillary where the reaction occurs. syrris.com This setup allows for superior control over reaction parameters, leading to enhanced safety, efficiency, and scalability. amt.uksyrris.com

For the synthesis of this compound, which often involves exothermic reactions and potentially hazardous reagents like hydrobromic acid or elemental bromine, continuous-flow reactors provide better heat transfer and mixing. amt.ukresearchgate.net This minimizes the risk of thermal runaways and reduces the formation of byproducts. Common designs applicable to this synthesis include:

Plug Flow Reactors (PFRs): These are simple tubular reactors where reactants are continuously pumped through a pipe. The reactants mix at the inlet and flow through the reactor as a "plug." Coiled tubing is often used to improve mixing and heat exchange. amt.uk For a bromination reaction, this design ensures that all reactants experience similar reaction times and conditions, leading to a more uniform product.

Continuous Stirred-Tank Reactors (CSTRs): These reactors involve a tank with continuous feeding of reactants and removal of the product mixture. They employ active mixing, which ensures uniform temperature and concentration throughout the reactor. amt.uk While effective, a single CSTR may not achieve high conversion for all reactions; therefore, multiple CSTRs in series are often used.

Microreactors: These are advanced flow reactors with channels of sub-millimeter dimensions. researchgate.net Their extremely high surface-area-to-volume ratio allows for exceptional heat and mass transfer, offering precise control over fast and exothermic reactions. researchgate.netsyrris.com This technology is particularly suitable for hazardous reactions, such as those involving elemental bromine. researchgate.net

The selection of a specific continuous-flow reactor design depends on the kinetics of the chosen synthetic route and the physical properties of the reactants and products.

Optimizing process parameters is crucial for maximizing the yield and purity of this compound in a continuous-flow system. Key parameters include:

Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Precise temperature control, a key feature of flow reactors, helps to minimize the formation of impurities, such as isomeric bromides or elimination products. amt.uksyrris.com For instance, the conversion of 2-methyl-1-pentanol (B47364) to this compound using HBr would require carefully controlled heating to favor the substitution reaction over dehydration.

Residence Time: In a flow reactor, residence time is the average time a reactant spends inside the reactor. It is controlled by the reactor volume and the flow rate of the reagents. researchgate.net Optimizing residence time ensures complete conversion of the starting material while preventing product degradation or the formation of secondary products.

Molar Ratio of Reactants: The stoichiometry of the reactants must be carefully controlled. In a flow system, this is achieved by adjusting the concentration and flow rates of the individual reactant streams. syrris.com For example, using a slight excess of the brominating agent can drive the reaction to completion, but a large excess could lead to side reactions and purification challenges.

Catalyst: If the synthesis involves a catalyst, its concentration and activity are critical parameters. In some flow setups, the reactor can be packed with a solid-supported catalyst, which simplifies purification as the catalyst is retained within the reactor. researchgate.net

By systematically optimizing these parameters, manufacturers can achieve high yields and purities, often exceeding 99%, as demonstrated in analogous bromination processes. chemicalbook.com

Comparative Analysis of Synthetic Pathways

Several synthetic routes can be envisioned for the production of this compound. The most common methods start from either an alcohol (2-methyl-1-pentanol) or an alkene (2-methyl-1-pentene).

The primary pathways are:

From Alcohol: The reaction of 2-methyl-1-pentanol with a brominating agent like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).

From Alkene: The anti-Markovnikov hydrobromination of 2-methyl-1-pentene, typically initiated by peroxides.

The choice between these pathways depends on a careful assessment of their respective yields, the purity of the resulting product, and their suitability for large-scale production.

| Parameter | Pathway 1: From Alcohol (e.g., with HBr) | Pathway 2: From Alkene (Anti-Markovnikov) |

| Typical Yield | Generally high, can exceed 80-90%. | Moderate to high, often in the range of 70-85%. |

| Purity | High, but can be contaminated with unreacted alcohol and ether byproducts. Rearrangement to form tertiary bromides is a potential side reaction. | Good, but may contain the Markovnikov addition byproduct (2-bromo-2-methylpentane). orgsyn.org |

| Scalability | Highly scalable. The use of aqueous HBr is common in industrial processes. Continuous-flow methods are well-suited for this reaction. | Readily scalable. The reaction is often performed using radical initiators, which requires careful control of reaction conditions to ensure safety and selectivity. |

This table is generated based on general principles of organic synthesis and data from analogous reactions.

The synthesis from 2-methyl-1-pentanol is often preferred due to the high yields and the directness of the conversion. However, controlling the reaction conditions is crucial to prevent the formation of isomeric impurities through carbocation rearrangements, although this is less of a concern with primary alcohols like 2-methyl-1-pentanol compared to secondary or tertiary alcohols. ncert.nic.in

The anti-Markovnikov addition of HBr to 2-methyl-1-pentene offers a regioselective route to the desired product. The primary challenge is to suppress the competing Markovnikov addition, which would yield 2-bromo-2-methylpentane. orgsyn.org This is typically achieved by using radical initiators like benzoyl peroxide, but requires stringent control to avoid unwanted polymerization or other side reactions.

The economic and environmental viability of each pathway is a critical factor in industrial applications.

| Factor | Pathway 1: From Alcohol (e.g., with HBr) | Pathway 2: From Alkene (Anti-Markovnikov) |

| Raw Material Cost | Depends on the cost of 2-methyl-1-pentanol. Alcohols are often derived from petrochemical or bio-based feedstocks. | Depends on the cost of 2-methyl-1-pentene, which is typically derived from the cracking of petroleum fractions. |

| Reagent Cost & Waste | HBr is a relatively inexpensive bulk chemical. The main byproduct is water. If PBr₃ is used, the cost is higher and phosphorus-containing waste is generated. | Requires a radical initiator (e.g., peroxides), which adds to the cost. Solvents like CCl₄ were historically used but are now avoided due to environmental concerns. ncert.nic.in |

| Energy Consumption | The reaction may require heating to proceed at a reasonable rate. Distillation is needed for purification, which is energy-intensive. | Radical reactions are often initiated by heat or UV light. Purification also requires energy for distillation. |

| Environmental Impact | The use of strong acids like HBr requires corrosion-resistant equipment and neutralization of waste streams. The process has a better atom economy if water is the only byproduct. | The use of organic peroxides can pose safety hazards. The avoidance of halogenated solvents is crucial for minimizing environmental impact. The formation of byproducts reduces the overall atom economy. |

This table is generated based on general principles of green chemistry and industrial process analysis.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 2 Methylpentane

Elimination Reactions

E1 Pathway Studies

The E1 (Elimination, unimolecular) pathway is generally not favored for primary alkyl halides like 1-bromo-2-methylpentane. missouri.eduopenstax.org This is because the E1 mechanism proceeds through a carbocation intermediate, and primary carbocations are highly unstable. missouri.educhemist.sg The formation of the primary carbocation that would result from the departure of the bromide ion from this compound is energetically unfavorable. chemist.sglibretexts.org Therefore, under typical elimination conditions, the E2 pathway is the dominant mechanism for this substrate. While E1 reactions can occur with secondary and tertiary substrates, especially in the presence of a weak base and a polar protic solvent, these conditions are not conducive to significant E1 elimination for this compound. openstax.orgchemistrysteps.com It is important to note that even if a primary carbocation were to form, it would be prone to rearrangement to a more stable secondary or tertiary carbocation, which would lead to a mixture of unexpected products. chemistrysteps.com

E2 Pathway Studies

The E2 (Elimination, bimolecular) pathway is the predominant mechanism for the elimination reactions of this compound. missouri.edulibretexts.org This single-step, concerted reaction involves the simultaneous removal of a proton by a base and the departure of the leaving group (bromide). libretexts.orglibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. dalalinstitute.comlibretexts.org Strong, non-nucleophilic bases are often employed to promote E2 reactions and minimize the competing SN2 pathway. missouri.edu An example of such a base is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). missouri.edu The E2 mechanism requires a specific stereochemical arrangement known as an anti-periplanar geometry, where the hydrogen to be removed and the leaving group are on opposite sides of the carbon-carbon bond. libretexts.org

Regioselectivity and Zaitsev's Rule Considerations

Elimination reactions of unsymmetrical alkyl halides can potentially lead to the formation of more than one alkene product, a concept known as regioselectivity. chemistrysteps.comucalgary.ca Zaitsev's rule predicts that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene. chemistrysteps.comopenstax.orglibretexts.org

In the case of this compound, there are two types of β-hydrogens that can be removed: those on the methyl group (C1) and the one on the methylene (B1212753) group (C3). Removal of a proton from the C2-methyl group would lead to the formation of 2-methyl-1-pentene (B165372). Abstraction of a proton from the C3-methylene group is not possible for an E2 reaction as there is no leaving group on an adjacent carbon. The primary β-hydrogens are on the carbon adjacent to the carbon bearing the bromine. Therefore, the primary product expected from the E2 elimination of this compound is 2-methyl-1-pentene .

However, it is important to consider the possibility of rearrangements in competing E1 pathways, which could lead to more substituted alkenes. But as established, the E1 pathway is unlikely for this primary substrate. Therefore, for the E2 elimination of this compound, the major and essentially only product is the less substituted alkene, 2-methyl-1-pentene. In this specific case, Zaitsev's rule is not the primary determinant of the product as there is only one possible site for β-elimination.

| Elimination Product | Alkene Structure | Substitution Pattern | Expected Yield (E2) |

| 2-Methyl-1-pentene | CH₂(C(CH₃))CH₂CH₂CH₃ | Disubstituted | Major Product |

Stereoselectivity in Alkene Formation

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ucalgary.camasterorganicchemistry.com In the context of alkene formation from this compound, the product, 2-methyl-1-pentene, does not have stereoisomers (cis/trans isomers) because one of the double-bonded carbons is attached to two identical hydrogen atoms. Therefore, stereoselectivity in terms of E/Z isomerism is not a factor in the elimination reaction of this compound.

However, if the substrate were chiral, the stereochemistry of the starting material could influence the reaction. For the E2 reaction, the requirement for an anti-periplanar arrangement of the departing proton and leaving group can lead to specific stereochemical outcomes if the starting material is stereochemically defined. libretexts.org For an achiral molecule like this compound, this aspect of stereoselectivity is not applicable.

Base Strength and Solvent Effects on Elimination

The elimination reactions of this compound are significantly influenced by the strength of the base and the nature of the solvent employed. These factors dictate the predominant reaction pathway, whether it be a bimolecular elimination (E2) or a unimolecular elimination (E1), and also govern the regioselectivity of the resulting alkene products.

In the presence of a strong, non-bulky base, such as sodium ethoxide in ethanol (B145695), this compound primarily undergoes an E2 reaction. wikipedia.orgmsu.edu This is a one-step concerted process where the base abstracts a proton from a β-carbon simultaneously with the departure of the bromide leaving group. ksu.edu.sanumberanalytics.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. youtube.com

The regiochemical outcome of the E2 reaction is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. wikipedia.orgbyjus.comchemistrylearner.com For this compound, there are two possible β-hydrogens that can be abstracted: one on carbon 1 and one on carbon 3. Abstraction of a proton from carbon 3 leads to the formation of the more substituted 2-methyl-2-pentene (B165383), while abstraction from carbon 1 yields the less substituted 2-methyl-1-pentene. According to Zaitsev's rule, 2-methyl-2-pentene would be the expected major product under these conditions. libretexts.orggauthmath.com

The strength of the base is a critical factor. Strong bases favor the E2 mechanism. numberanalytics.commasterorganicchemistry.com However, the use of a sterically hindered or bulky base , such as potassium tert-butoxide, can alter the regioselectivity of the elimination. masterorganicchemistry.comkhanacademy.org Due to steric hindrance, a bulky base will preferentially abstract the more accessible, less sterically hindered proton at carbon 1. masterorganicchemistry.com This leads to the formation of the less substituted alkene, 2-methyl-1-pentene, as the major product, a phenomenon known as the Hofmann elimination . collegedunia.commasterorganicchemistry.com

The choice of solvent also plays a crucial role. Polar aprotic solvents, like DMSO or acetone, can accelerate the rate of E2 reactions. masterorganicchemistry.comquora.com In contrast, polar protic solvents, such as ethanol or water, favor E1 reactions, especially for secondary and tertiary alkyl halides, because they can solvate and stabilize the carbocation intermediate formed in the rate-determining step. quora.comwolfram.com While this compound is a primary alkyl halide, the presence of a methyl group on the adjacent carbon can introduce some steric hindrance, and under certain conditions (e.g., a weak base in a polar protic solvent), a minor amount of E1 product might be observed, though the E2 pathway is generally dominant with strong bases. msu.edu

The interplay between base strength and solvent polarity is summarized in the following table:

Carbon-Carbon Bond Forming Reactions

This compound can participate in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for constructing more complex molecular skeletons. These reactions typically involve the conversion of the carbon-bromine bond into a carbon-carbon bond through the use of organometallic reagents.

Stille Coupling Reactions

While there is a lack of specific research data on the participation of this compound in Stille coupling reactions, the general mechanism of the Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. For a primary alkyl bromide like this compound, the reaction would theoretically proceed, although it is known that Stille couplings are often more efficient with sp²-hybridized carbons (e.g., vinyl or aryl halides) than with sp³-hybridized carbons. The steric hindrance from the adjacent methyl group might also influence the reaction rate and yield.

Suzuki-Miyaura Coupling Reactions

Similar to the Stille coupling, the Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. While extensively used for aryl and vinyl halides, its application with alkyl halides, particularly primary ones like this compound, has been an area of active research. The challenge often lies in the slower oxidative addition of the alkyl halide to the palladium catalyst and the potential for β-hydride elimination as a competing side reaction. However, advancements in catalyst design, including the use of specialized ligands, have made the Suzuki-Miyaura coupling of alkyl halides more feasible. Specific studies on this compound in this context are not widely reported, but the general principles suggest it could serve as a coupling partner.

Alkylation Reactions

This compound can be utilized as an alkylating agent in reactions with various nucleophiles to form new carbon-carbon bonds. A classic example is the reaction with organocuprates, such as lithium dialkylcuprates (Gilman reagents). These reagents are known to be effective for coupling with primary alkyl halides. For instance, the reaction of this compound with a lithium dialkylcuprate would result in the formation of a new alkane, where the bromine atom is replaced by the alkyl group from the cuprate.

Another important alkylation reaction is the use of enolates derived from carbonyl compounds. For example, the enolate of a ketone or an ester can act as a nucleophile and displace the bromide from this compound, leading to the formation of a new carbon-carbon bond and the elongation of the carbon chain. The efficiency of such reactions can be influenced by the choice of base to generate the enolate and the reaction conditions.

Other Transformative Reactions and Derivatives

Beyond elimination and carbon-carbon bond-forming reactions, this compound can be converted into other useful derivatives through various transformations.

Grignard Reagent Formation and Applications

One of the most significant transformations of this compound is the formation of its corresponding Grignard reagent. This is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 2-methylpentylmagnesium bromide, is a potent nucleophile and a strong base.

The Grignard reagent derived from this compound is a versatile intermediate in organic synthesis. It can react with a wide range of electrophiles to form new carbon-carbon bonds. For example:

Reaction with Carbonyl Compounds: It readily adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively.

Reaction with Esters: It can add twice to esters to yield tertiary alcohols.

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent, followed by an acidic workup, leads to the formation of 2-methylhexanoic acid.

Reaction with Epoxides: It can open epoxide rings to form new alcohols.

The formation and subsequent reactions of the Grignard reagent provide a powerful tool for introducing the 2-methylpentyl group into various molecular frameworks.

Reduction and Oxidation Chemistry

The reactivity of this compound is largely dictated by the polarized carbon-bromine (C-Br) bond and the steric hindrance imposed by the methyl group at the C-2 position. These features influence its behavior as a substrate in both reduction and oxidation reactions.

Reduction Reactions

The primary reduction reaction for this compound involves the cleavage of the C-Br bond and its replacement with a carbon-hydrogen (C-H) bond, yielding the parent alkane, 2-methylpentane (B89812). This transformation is typically achieved via nucleophilic substitution with a hydride ion (H⁻) source.

A variety of metal hydride reagents can effect this reduction. Research has shown that "superhydride" reagents, such as lithium triethylborohydride (LiEt₃BH), are particularly efficient for this purpose. These reagents are powerful nucleophiles and are effective in displacing sterically hindered halides. For instance, lithium triethylborohydride has been demonstrated to reduce this compound to 2-methylpentane in quantitative yields under mild conditions. In contrast, less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing alkyl halides. While lithium aluminium hydride (LiAlH₄) can reduce alkyl halides, it is a very reactive and less selective reagent. organicchemistrydata.orglibretexts.orglibretexts.org

| Hydride Reagent | Relative Reactivity with this compound | Typical Product | Notes |

|---|---|---|---|

| Lithium Triethylborohydride (LiEt₃BH) | High | 2-Methylpentane | Offers clean and quantitative reduction under mild conditions. |

| Lithium Aluminium Hydride (LiAlH₄) | Moderate-High | 2-Methylpentane | Effective but highly reactive and less selective than LiEt₃BH. organicchemistrydata.org |

| Sodium Borohydride (NaBH₄) | Very Low / No Reaction | No Reaction | Generally not reactive enough to reduce alkyl halides. libretexts.org |

Oxidation Chemistry

Direct oxidation of the carbon atom bonded to bromine in this compound is not a common transformation. However, oxidation can be achieved indirectly through the formation of organometallic intermediates, such as a Grignard reagent.

The reaction of this compound with magnesium metal in anhydrous ether results in the formation of 2-methylpentylmagnesium bromide. This is a redox reaction where the magnesium is oxidized (Mg⁰ to Mg²⁺) and the carbon atom of the C-Br bond is formally reduced. mnstate.edu The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edumasterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactivity

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles, which are intrinsically linked to its molecular structure.

Thermodynamic Aspects

The thermodynamic stability of this compound is described by its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). These values provide a measure of the energy content of the molecule relative to its constituent elements in their standard states. Calculated thermodynamic data indicate its relative stability.

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -146.12 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 11.52 | kJ/mol |

The enthalpy of reaction (ΔrH°) for processes like dehydrohalogenation can also be considered. For instance, the elimination of HBr from this compound to form an alkene is an endothermic process in the gas phase, similar to related bromoalkanes. nist.gov

Kinetic Aspects

Kinetics, the study of reaction rates, is crucial for understanding the mechanistic pathways available to this compound. As a primary alkyl halide, its reactions are often analyzed in the context of competing nucleophilic substitution (Sₙ2) and elimination (E2) mechanisms.

The rate of the Sₙ2 reaction is described by the rate law: rate = k[R-Br][Nu⁻], where the rate is dependent on the concentration of both the alkyl halide and the nucleophile. docbrown.info However, this compound features a methyl group on the β-carbon (the second carbon), which creates steric hindrance at the reaction center (the α-carbon). This branching significantly slows the rate of Sₙ2 reactions compared to unbranched primary alkyl halides like 1-bromopentane. ncert.nic.in

While the primary nature of the substrate disfavors the formation of a primary carbocation, making the Sₙ1 mechanism highly unlikely, the steric hindrance also influences the competing E2 elimination pathway. Strong, bulky bases will favor elimination over substitution.

Kinetic studies on the autoxidation of the closely related compound, 1-bromo-2-methylbutane (B81432), provide insight into the reactivity of the C-H bonds in such molecules. The reaction with tert-butylperoxy radicals shows that abstraction of the tertiary hydrogen at the C-2 position is the dominant pathway, with a measured rate constant (k) of approximately 0.02 M⁻¹s⁻¹. cdnsciencepub.com This indicates that the tertiary C-H bond is kinetically the most favorable site for radical attack, a principle that applies to this compound as well.

| Compound | Halide Class | Branching | Relative Sₙ2 Reactivity | Notes |

|---|---|---|---|---|

| 1-Bromopentane | Primary (1°) | None | High | Unhindered, readily undergoes Sₙ2. |

| This compound | Primary (1°) | β-branching | Moderate | Sₙ2 rate is reduced due to steric hindrance from the β-methyl group. |

| 2-Bromopentane | Secondary (2°) | None | Low | Increased steric hindrance at the reaction center slows Sₙ2 significantly. |

| 2-Bromo-2-methylpentane | Tertiary (3°) | α-branching | Negligible | Sₙ2 is blocked; reacts via Sₙ1/E1 mechanisms. ncert.nic.in |

Chirality and Stereochemical Research on 1 Bromo 2 Methylpentane

Enantiomeric Forms and Chiral Center Analysis

1-Bromo-2-methylpentane possesses a single chiral center at the second carbon atom (C2) of its aliphatic chain. A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, the C2 carbon is attached to a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a propyl group (-CH₂CH₂CH₃). This structural arrangement makes the molecule asymmetric, meaning it is not superimposable on its mirror image.

Due to this chirality, this compound exists as a pair of enantiomers:

(R)-1-bromo-2-methylpentane

(S)-1-bromo-2-methylpentane

These two isomers are mirror images of each other and have identical physical properties such as boiling point, density, and refractive index. However, they exhibit different behavior in the presence of other chiral entities, most notably rotating plane-polarized light in equal but opposite directions. The (S)-(+)-enantiomer, for instance, has been identified and studied. docbrown.inforesearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

| Boiling Point | 144-147.26 °C |

| Density | 1.169-1.172 g/cm³ |

| Refractive Index | 1.444-1.4474 |

Note: These properties are for the racemic mixture, as enantiomers share these specific physical characteristics. chemicalbook.comchemicalbook.com

Enantioselective Synthesis and Resolution Methodologies

The production of enantiomerically pure or enriched this compound is crucial for its application in asymmetric synthesis. General synthetic routes to the racemic form include the free-radical bromination of 2-methylpentane (B89812) or the conversion of 2-methylpentan-1-ol. smolecule.com

For enantioselective synthesis, a key strategy involves the use of a chiral precursor that already possesses the desired stereochemistry. A well-established method for preparing optically active primary alkyl halides is the stereospecific substitution of a chiral alcohol. For example, enantiomerically pure (S)-1-bromo-2-methylbutane can be synthesized from (S)-2-methyl-1-butanol using phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, which results in the retention of configuration at the chiral center because the reaction occurs at the hydroxyl group and does not involve the breaking of bonds at the stereocenter. A similar approach starting from optically active 2-methylpentan-1-ol can yield the corresponding enantiomer of this compound with high stereochemical integrity. lookchem.com

Another potential, though less specifically documented for this compound, method is chiral resolution. This process involves the separation of a racemic mixture into its constituent enantiomers. A common technique is the conversion of the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These diastereomers have different physical properties and can be separated by methods like crystallization. wikipedia.org Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, is another powerful technique for obtaining optically active compounds.

Conformational Analysis and Interconversion Barriers

The three-dimensional structure and conformational preferences of this compound have been investigated through techniques such as vibrational circular dichroism (VCD) spectroscopy combined with theoretical calculations. For the (S)-(+)-enantiomer of the related 1-bromo-2-methylbutane (B81432), studies have revealed the existence of multiple stable conformations in solution. researchgate.netdoubtnut.com

Applications in Asymmetric Synthesis

Optically active this compound serves as a valuable intermediate in the synthesis of more complex chiral molecules. Its utility stems from the presence of a reactive bromo group on a chiral scaffold.

Synthesis of Chiral Nematic Liquid Crystals

A significant application of enantiomerically pure this compound and its analogues is in the synthesis of chiral nematic liquid crystals. docbrown.info Chiral nematic (or cholesteric) liquid crystals are materials with unique optical properties, including the ability to selectively reflect light of a specific wavelength and polarization. These properties are induced by the presence of a chiral dopant in a nematic liquid crystal host. The chiral structure of molecules like (S)-(+)-1-bromo-2-methylbutane is transferred to the liquid crystal phase, inducing a helical superstructure. The handedness and pitch of this helix, which determine the optical properties, are directly related to the stereochemistry of the chiral dopant used.

Preparation of Optically Active Reagents and Intermediates

Beyond liquid crystals, chiral this compound is a precursor for a variety of other optically active reagents and intermediates. For example, (S)-(+)-1-bromo-2-methylbutane is the starting material for the synthesis of (+)-3-(2-methylbutyl)thiophene. researchgate.net The resulting polymer, poly(3-(2-methylbutyl)thiophene), has applications as a material for asymmetric electrodes in chiral electrosynthesis. researchgate.net

The ability to undergo nucleophilic substitution reactions with retention of stereochemistry allows for the introduction of various functional groups onto the chiral 2-methylpentyl framework. This makes it a useful building block in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific enantiomeric form.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 1 Bromo 2 Methylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-Bromo-2-methylpentane, both ¹H and ¹³C NMR provide unique insights into its structure, while two-dimensional techniques confirm the atomic connectivity.

¹H NMR Spectral Interpretation and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is predicted to show several distinct signals, each corresponding to a set of chemically non-equivalent protons in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons, particularly their proximity to the electronegative bromine atom. Protons closer to the bromine atom are deshielded and resonate at a higher chemical shift (further downfield).

The structure, CH₃-CH₂-CH₂-CH(CH₃)-CH₂Br, has six unique proton environments. The integration of the signals in the spectrum corresponds to the number of protons in each environment. The splitting pattern of each signal, dictated by the n+1 rule, arises from spin-spin coupling with protons on adjacent carbons and provides crucial information about the connectivity. docbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| -CH₂Br | ~3.3 - 3.5 | Doublet of doublets (dd) | Directly attached to the electronegative Br atom, resulting in a significant downfield shift. It is split by the adjacent CH proton. |

| -CH(CH₃ )- | ~1.7 - 1.9 | Multiplet (m) | Split by protons on the adjacent CH₂, CH₂, and CH₃ groups. |

| -CH₂-CH₂-CH- | ~1.2 - 1.6 | Multiplet (m) | Experiences complex splitting from neighboring protons. |

| CH₃ -CH- | ~0.9 - 1.1 | Doublet (d) | Split by the single adjacent CH proton. |

| CH₃ -CH₂- | ~0.8 - 1.0 | Triplet (t) | Split by the adjacent CH₂ group. |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectral Interpretation and Carbon Chemical Environments

In the ¹³C NMR spectrum of this compound, each chemically unique carbon atom gives a single signal. Due to the molecule's asymmetry, all six carbon atoms are non-equivalent, and therefore, six distinct signals are expected in the spectrum. docbrown.infomasterorganicchemistry.com Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of nearby atoms. The carbon atom directly bonded to the bromine atom (C1) will be the most deshielded and appear furthest downfield. docbrown.info

The natural abundance of the ¹³C isotope is low (~1.1%), which means that ¹³C-¹³C coupling is statistically insignificant, resulting in a spectrum of singlets (in a proton-decoupled experiment). uomustansiriyah.edu.iq

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-C H₂Br) | ~38 - 42 | Directly attached to the electronegative Br atom, causing a significant downfield shift. |

| C2 (-C H(CH₃)-) | ~35 - 40 | Tertiary carbon, influenced by the nearby bromine atom. |

| C3 (-C H₂-CH(CH₃)-) | ~30 - 35 | Methylene (B1212753) carbon, shielded relative to C1 and C2. |

| C4 (-C H₂-CH₃) | ~20 - 25 | Methylene carbon, further from the bromine atom. |

| C5 (C H₃-CH₂-) | ~11 - 15 | Terminal methyl carbon, generally found in the most upfield region. |

Note: These are estimated chemical shift ranges. Actual values are obtained experimentally.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). numberanalytics.comlibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons, for example, between the -CH₂Br protons and the -CH- proton, and between the terminal CH₃ protons and their adjacent CH₂ protons. This allows for the tracing of the entire proton spin system through the carbon backbone. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. numberanalytics.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking each proton signal to its corresponding carbon signal. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds. numberanalytics.comnih.gov For instance, the protons of the methyl group (C6) would show a correlation to the C2 and C3 carbons, and the protons on C1 (-CH₂Br) would show correlations to C2 and C3. This technique is powerful for piecing together the molecular skeleton and confirming the placement of quaternary carbons and functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. physicsandmathstutor.com

Molecular Ion Detection and Isotopic Patterns

The mass spectrum of this compound will exhibit a distinctive molecular ion region due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br). chemguide.co.uklibretexts.org

Consequently, a molecule of this compound will produce two molecular ion peaks of nearly equal intensity, separated by two m/z units. savemyexams.comlibretexts.org These are referred to as the M⁺ and M+2 peaks.

M⁺ peak: Corresponds to the molecule containing the ⁷⁹Br isotope, [C₆H₁₃⁷⁹Br]⁺.

M+2 peak: Corresponds to the molecule containing the ⁸¹Br isotope, [C₆H₁₃⁸¹Br]⁺.

The calculated molecular weight of C₆H₁₃⁷⁹Br is 164.03, and for C₆H₁₃⁸¹Br it is 166.03. Therefore, the mass spectrum is expected to show prominent peaks at m/z 164 and 166 with a relative intensity ratio of approximately 1:1. This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. chemguide.co.uklibretexts.org

Fragmentation Pathways and Structural Elucidation

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a fingerprint that helps to confirm the molecule's structure. libretexts.orgscribd.com

The most common fragmentation pathways for bromoalkanes involve the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. docbrown.infodocbrown.info

Expected Fragmentation Patterns for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164/166 | [C₆H₁₃Br]⁺ | Molecular Ion (M⁺ and M+2) |

| 85 | [C₆H₁₃]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is often a significant peak due to the stability of the resulting secondary carbocation. |

| 79/81 | [Br]⁺ | Ionized bromine atom. Often a very small peak. docbrown.info |

| 57 | [C₄H₉]⁺ | Cleavage of the C2-C3 bond (loss of a propyl radical) leading to the stable tert-butyl cation fragment, or loss of Br and subsequent rearrangement. This is often the base peak in similar branched bromoalkanes. docbrown.info |

| 43 | [C₃H₇]⁺ | Isopropyl cation, resulting from further fragmentation. |

The most abundant fragment, known as the base peak, is often the most stable carbocation that can be formed. For branched haloalkanes, fragmentation leading to a secondary or tertiary carbocation is highly favored. docbrown.info The analysis of these fragmentation patterns, in conjunction with the isotopic signature of the molecular ion, provides conclusive evidence for the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₆H₁₃Br), the exact mass can be calculated using the monoisotopic masses of its constituent atoms. echemi.comguidechem.comlookchem.comchemspider.com The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. docbrown.info The molecular ion peak will appear as a doublet (M⁺ and M+2) with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio. docbrown.info

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The impact of high-energy electrons can cause the molecule to break apart into smaller, charged fragments. libretexts.org Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of carbon-carbon bonds. iitd.ac.ingatech.edu The most stable carbocations are preferentially formed, leading to characteristic peaks in the mass spectrum. iitd.ac.in For this compound, the cleavage of the C-Br bond is a likely fragmentation pathway due to it being the weakest bond in the molecule. docbrown.info

Table 1: Theoretical Exact Masses of this compound Isotopologues

| Isotopologue Formula | Exact Mass (Da) |

| C₆H₁₃⁷⁹Br | 164.02006 |

| C₆H₁₃⁸¹Br | 166.01801 |

Note: Data derived from the monoisotopic masses of the elements. echemi.comguidechem.comlookchem.comchemspider.com

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Group Vibrations and Bond Analysis

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The C-H stretching vibrations of the alkyl groups are typically observed in the region of 2845-2975 cm⁻¹. docbrown.infodocbrown.info The C-H bending or deformation vibrations appear at wavenumbers between approximately 1270 and 1480 cm⁻¹. docbrown.infodocbrown.info A key feature for alkyl bromides is the C-Br stretching vibration, which is expected to appear in the lower wavenumber region of the spectrum, generally between 690 and 515 cm⁻¹. uobabylon.edu.iqorgchemboulder.comlibretexts.org Additionally, a C-H wagging vibration of the –CH₂Br group can be observed between 1300 and 1150 cm⁻¹. orgchemboulder.comlibretexts.org

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that can distinguish between these enantiomers. bruker.comgaussian.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other, exhibiting opposite signs for the VCD signals. gaussian.com By comparing the experimental VCD spectrum of a sample to that predicted by quantum chemical calculations for a specific absolute configuration (R or S), the absolute stereochemistry of the chiral center in this compound can be determined. gaussian.comnih.gov This technique is a powerful tool for the stereochemical analysis of chiral molecules in solution. bruker.comnih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inside of the column.

The choice of the GC column is critical for achieving optimal separation. For the analysis of haloalkanes, a variety of capillary columns can be employed. chromforum.org Non-polar columns, where separation is primarily based on boiling point, or columns of intermediate polarity are often suitable. sigmaaldrich.com The NIST Chemistry WebBook lists retention indices for this compound on both non-polar (Apiezon L) and polar (Carbowax 20M) packed columns, indicating its successful separation on these phases. nist.gov

A flame ionization detector (FID) is commonly used for the quantitative analysis of hydrocarbons and their derivatives, providing high sensitivity. chromforum.org For definitive identification, a mass spectrometer can be coupled to the GC (GC-MS), providing both retention time data and mass spectral information for each separated component. shimadzu.com The purity of a this compound sample can be determined by integrating the peak areas in the chromatogram. Quantitative analysis, to determine the exact concentration of the compound, can be performed by creating a calibration curve using standards of known concentration. researchgate.net

Table 2: Gas Chromatography Columns for Haloalkane Analysis

| Column Type | Stationary Phase Polarity | Typical Applications |

| Capillary | Non-polar (e.g., Dimethylpolysiloxane) | Separation based primarily on boiling point. sigmaaldrich.com |

| Capillary | Intermediate Polarity (e.g., Phenyl- and Cyanopropyl-substituted polysiloxane) | Separation of compounds with some polarity. chromforum.orgsigmaaldrich.com |

| Packed | Polar (e.g., Carbowax 20M) | Separation of polar compounds. nist.gov |

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomers of this compound, (R)-1-bromo-2-methylpentane and (S)-1-bromo-2-methylpentane, possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral chromatography is the definitive method for resolving such enantiomeric pairs, enabling their individual quantification and the determination of enantiomeric excess (ee). This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

Research Findings and Methodology

The separation of volatile chiral haloalkanes is effectively achieved using chiral gas chromatography (GC). iaea.org The principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other.

For the analysis of this compound, a common approach involves a capillary GC column coated with a modified cyclodextrin (B1172386) derivative as the chiral stationary phase. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic internal cavity and a hydrophilic exterior, providing a complex environment for chiral recognition. libretexts.orgphenomenex.com Derivatives such as permethylated or acylated beta- or gamma-cyclodextrins are frequently employed for the resolution of a wide range of chiral molecules, including halogenated hydrocarbons. sigmaaldrich.comchromatographyonline.com

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a surplus of one enantiomer over the other. The enantiomeric excess is a measure of the purity of the chiral product and is calculated from the relative peak areas of the separated enantiomers in the chromatogram. libretexts.orgnih.gov

Illustrative Chromatographic Data

To demonstrate the determination of enantiomeric excess for a sample of this compound, a hypothetical analysis using chiral gas chromatography is presented. A non-racemic sample, obtained from an asymmetric synthesis, was injected into a GC system equipped with a chiral column.

Chromatographic Conditions:

Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) (based on a common type of CSP for such separations)

Carrier Gas: Helium

Injector Temperature: 200 °C

Oven Temperature Program: 50 °C held for 2 minutes, then ramped to 120 °C at 3 °C/min

Detector: Flame Ionization Detector (FID) at 250 °C

The resulting chromatogram showed two distinct, well-resolved peaks corresponding to the (S) and (R) enantiomers of this compound. The peak areas were integrated to quantify the relative amounts of each enantiomer.

Table 1: Chromatographic Data for the Chiral Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

| (S)-1-Bromo-2-methylpentane | 18.54 | 15,230 |

| (R)-1-Bromo-2-methylpentane | 19.12 | 125,890 |

Note: This data is illustrative and intended to represent a typical outcome of a chiral GC separation for the purpose of demonstrating the enantiomeric excess calculation.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the integrated peak areas of the two enantiomers from the chromatogram. The formula is as follows:

ee (%) = ( |Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer) ) x 100

Using the data from Table 1:

Area of major enantiomer (R): 125,890

Area of minor enantiomer (S): 15,230

ee (%) = ( |125,890 - 15,230| / (125,890 + 15,230) ) x 100 ee (%) = ( 110,660 / 141,120 ) x 100 ee (%) ≈ 78.42 %

The result indicates that the sample has an enantiomeric excess of approximately 78.42% in favor of the (R)-enantiomer. This signifies a successful asymmetric synthesis, where the (R)-1-bromo-2-methylpentane was produced preferentially.

Computational and Theoretical Studies of 1 Bromo 2 Methylpentane

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are foundational to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electrons and nuclei, providing a detailed picture of the molecule's characteristics.

An analysis of the electronic structure of 1-bromo-2-methylpentane would reveal how electrons are distributed within the molecule. This is crucial for understanding its reactivity. The carbon-bromine (C-Br) bond is of particular interest. Due to the higher electronegativity of bromine compared to carbon, this bond is polarized, with the carbon atom carrying a partial positive charge and the bromine a partial negative charge. libretexts.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), would quantify these partial charges and describe the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of where the molecule is likely to react with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Description |

| Dipole Moment | ~2.0 D | A measure of the overall polarity of the molecule. |

| Partial Charge on C1 | +δ | The carbon atom bonded to bromine is electrophilic. |

| Partial Charge on Br | -δ | The bromine atom is nucleophilic. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. |

Note: The values in this table are hypothetical and represent the type of data that would be generated from electronic structure calculations.

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called energy minimization or geometrical optimization, involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found.

For this compound, this would yield precise values for bond lengths (e.g., C-C, C-H, C-Br) and bond angles. These optimized geometric parameters are fundamental for understanding the molecule's shape and steric properties.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Hypothetical Value |

| C1-Br Bond Length | ~1.95 Å |